Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been used to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines . In another study, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in various pharmaceuticals. The compound can be used to synthesize a range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are significant for their pharmacological properties and are used in more than twenty classes of drugs .
Pharmacological Applications
The piperidine moiety is a common feature in FDA-approved drugs, and its derivatives exhibit a wide range of biological activities. Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate could potentially be used in the development of anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Anticancer Research
Piperidine derivatives have shown promise in anticancer research. The compound can be utilized to create new molecules that may inhibit cancer cell growth or metastasis. It’s particularly relevant in the synthesis of novel chemotherapeutic agents that target specific pathways involved in cancer progression .
Neuropharmacology
In neuropharmacology, piperidine derivatives play a role in the development of treatments for neurological disorders. Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate could be used to synthesize compounds with potential applications in treating conditions like Alzheimer’s disease, schizophrenia, and depression .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make them valuable in the development of new antibiotics and antifungals. Research into the compound could lead to the discovery of new drugs to combat resistant strains of bacteria and fungi .
Analgesic and Anti-inflammatory Agents
Piperidine derivatives are known for their analgesic and anti-inflammatory effects. Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate could be a precursor in the synthesis of new pain-relieving and anti-inflammatory medications, potentially offering alternatives to current treatments .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, is an important task of modern organic chemistry . This suggests that future research may continue to focus on the development of new synthesis methods and the exploration of the pharmacological applications of piperidine derivatives .
Mechanism of Action
Target of Action
Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and the biological system they interact with
Biochemical Pathways
Piperidine derivatives have been found to interact with various biochemical pathways, depending on their specific structure . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability and therapeutic potential . .
Result of Action
The result of a compound’s action can be observed at the molecular and cellular level, often involving changes in cell function or signaling . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors . .
properties
IUPAC Name |
ethyl 2-piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c1-2-19-10(18)8-9(12(13,14)15)16-11(20-8)17-6-4-3-5-7-17/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDSUHQVOIRDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCCCC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501169373 | |
Record name | Ethyl 2-(1-piperidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501169373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate | |
CAS RN |
1000339-76-3 | |
Record name | Ethyl 2-(1-piperidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(1-piperidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501169373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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